Prosapogenin A

Descripción general

Descripción

- Progenina III, también conocida como Prosapogenina A, es un compuesto natural que se encuentra en las plantas de Veratrum y Dioscorea.

- Exhibe potentes propiedades anticancerígenas al inducir la apoptosis (muerte celular programada) en las células cancerosas humanas.

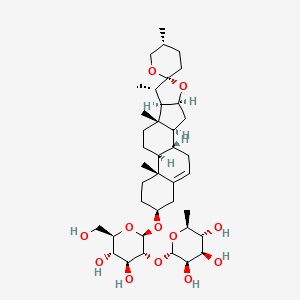

- Su estructura química consta de 39 átomos de carbono, 62 átomos de hidrógeno y 12 átomos de oxígeno, con un peso molecular de 722.90 g/mol .

Métodos De Preparación

- La Progenina III se puede obtener de fuentes naturales o sintetizarse.

- Fuentes naturales: Extraída de Veratrum, Dioscorea japonica, Ophiopogon planiscapus, Dracaena draco y Allium vineale (ajo silvestre).

- Rutas sintéticas: Los métodos sintéticos detallados no están ampliamente documentados, pero se necesita más investigación para explorar vías sintéticas eficientes.

Análisis De Reacciones Químicas

- La Progenina III experimenta diversas reacciones, que incluyen oxidación, reducción y sustitución.

- Reactivos y condiciones comunes:

- Oxidación: Normalmente implica agentes oxidantes como el permanganato de potasio (KMnO₄) o el ácido crómico (H₂CrO₄).

- Reducción: Utiliza agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).

- Sustitución: Puede ocurrir a través de reacciones de sustitución nucleofílica.

- Los principales productos formados dependen de las condiciones de reacción específicas y de los materiales de partida.

Aplicaciones Científicas De Investigación

Anticancer Properties

Prosapogenin A has demonstrated potent antineoplastic effects against various cancer cell lines. Key studies have highlighted its ability to induce apoptosis and pyroptosis in cancer cells, making it a promising candidate for cancer treatment.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

Potential Therapeutic Strategies

Given its diverse mechanisms of action, this compound presents several potential therapeutic strategies:

- Combination Therapy : Combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer treatment.

- Targeted Delivery Systems : Developing novel drug delivery systems could improve the bioavailability and targeting of this compound to tumor sites.

- Clinical Trials : Ongoing research should focus on clinical trials to evaluate the safety and efficacy of this compound in human subjects.

Mecanismo De Acción

- Los efectos anticancerígenos de la Progenina III implican la inhibición de la vía de señalización STAT3.

- También afecta la glucólisis, interrumpiendo el metabolismo energético en las células cancerosas.

- Los objetivos moleculares y las vías asociadas con su acción necesitan mayor elucidación.

Comparación Con Compuestos Similares

- La Progenina III se destaca por sus propiedades anticancerígenas específicas.

- Compuestos similares incluyen otras saponinas y glucósidos esteroideos, pero los efectos únicos de la Progenina III la diferencian .

Actividad Biológica

Prosapogenin A (PA) is a bioactive compound derived from traditional Chinese medicine, particularly noted for its presence in various herbal formulations. Recent research has highlighted its significant biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

Induction of Pyroptosis

One of the most notable mechanisms through which this compound exerts its effects is by inducing GSDME-dependent pyroptosis in anaplastic thyroid cancer (ATC) cells. This process involves several key steps:

- Lysosomal Membrane Permeabilization (LMP) : PA promotes LMP, leading to the release of cathepsins.

- Caspase Activation : The released cathepsins activate caspase 8 and caspase 3, which cleave GSDME, triggering pyroptosis.

- V-ATPase Activation : PA significantly upregulates three subunits of V-ATPase (ATP6V1A, ATP6V1B2, ATP6V0C), resulting in lysosomal over-acidification that exacerbates LMP and lysosomal damage .

This mechanism has been demonstrated both in vitro and in vivo, indicating PA's potential as an antineoplastic agent against ATC.

Inhibition of the STAT3 Signaling Pathway

In addition to pyroptosis, this compound has been shown to inhibit the STAT3 signaling pathway , which is critical for tumor growth and survival. Research indicates that PA induces apoptosis in various cancer cell lines (HeLa, HepG2, MCF-7) by:

- Downregulating anti-apoptotic proteins such as Bcl-2 and survivin.

- Upregulating pro-apoptotic factors like c-myc and p21.

- Modulating glycolysis-related gene expression, thereby disrupting energy metabolism essential for cancer cell proliferation .

Case Studies and Experimental Evidence

- Anti-Cancer Activity : In a study involving anaplastic thyroid cancer cells, PA treatment led to significant cell death as evidenced by flow cytometry assays. The results showed a concentration-dependent increase in non-viable cells after PA exposure .

- Cell Viability Restoration : Co-treatment with lysosomal inhibitors such as CQ and BafA1 restored cell viability in PA-treated cells, highlighting the role of lysosomal dysfunction in PA-induced cell death .

- In Vitro Studies : Further investigations revealed that PA treatment resulted in enlarged lysosomes and increased lysosomal acidification, confirming its role as a V-ATPase agonist that modulates lysosomal function .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXIQHTUNGFJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19057-67-1 | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 240 °C | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Prosapogenin A exert its anticancer effects?

A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) [, , , ], HepG2 (liver cancer) [], and MCF-7 (breast cancer) [, ]. This effect is attributed, at least in part, to its ability to inhibit the STAT3 signaling pathway [, ], a critical pathway often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

Q2: Does this compound affect cellular metabolism?

A2: Yes, research suggests that this compound can modulate glycometabolism in cancer cells [, ]. Specifically, it has been shown to downregulate the expression of genes involved in glycolysis, such as GLUT1, HK (hexokinase), and PFKL (phosphofructokinase 1) []. This metabolic reprogramming may contribute to its anticancer activity by depriving cancer cells of essential energy sources.

Q3: Does the sugar moiety of this compound play a role in its immunomodulatory activity?

A3: Studies on Formosanin C, a diosgenin glycoside that yields this compound upon hydrolysis, suggest that the sugar moiety significantly influences its immunomodulatory effects []. While both compounds stimulated the proliferation of Con A-stimulated lymphocytes, Formosanin C exhibited higher potency. Further hydrolysis to Trillin and diosgenin abolished this activity, highlighting the importance of the sugar moiety for optimal immunomodulatory activity [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C39H62O12 and a molecular weight of 722.9 g/mol.

Q5: Which spectroscopic techniques are used to characterize this compound?

A5: Researchers commonly employ a combination of spectroscopic techniques to elucidate the structure of this compound. These include nuclear magnetic resonance spectroscopy (NMR) (both 1H and 13C), mass spectrometry (MS), infrared spectroscopy (IR), and two-dimensional NMR techniques (2D-NMR) like COSY, HMBC, NOESY, and TOCSY [, , , , ].

Q6: What are the common sources of this compound?

A6: this compound is primarily found in plants belonging to the Dioscorea genus, commonly known as yams. Examples include Dioscorea zingiberensis [, , , , ], Dioscorea birmanica [, , ], Dioscorea villosa [, ], Dioscorea parviflora [], Dioscorea cayenensis [], and Dioscorea futschauensis []. Other plant sources include Smilax china [], Paris polyphylla [, ], Rhapis exelsa [], Costus lacerus [], Cordyline australis [], Allium gramineum [], and Ophiopogon planiscapus [].

Q7: How is this compound typically extracted and isolated?

A7: this compound is typically extracted from plant materials using solvents like methanol or ethanol. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, reversed-phase high-performance liquid chromatography (HPLC), and centrifugal partition chromatography for purification and isolation [, , , , , ].

Q8: Can the content of this compound be enhanced in plants?

A8: Yes, studies have shown that enzymatic hydrolysis of Dioscorea zingiberensis using xylanase can significantly increase the content of this compound, along with other spirostanol saponins []. This enzymatic approach presents a promising strategy for enhancing the yield of valuable bioactive compounds like this compound from natural sources.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.